
E3 ligase Ligand 23
Descripción general
Descripción
This compound is listed in commercial catalogs (e.g., Biopharmacule Speciality Chemicals), indicating its use in pharmaceutical or organic synthesis applications . Its substitution pattern combines electron-withdrawing (Cl) and electron-donating (OCH₃, CH₃) groups, which may influence its electronic properties, solubility, and stability.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis del Ligando de la E3 ligasa 23 normalmente implica varios pasos, incluyendo la formación de intermediarios clave y la reacción de acoplamiento final. La ruta de síntesis puede variar dependiendo de la estructura específica del ligando, pero los pasos comunes incluyen:
- Formación del andamiaje central a través de reacciones de ciclización.
- Introducción de grupos funcionales mediante reacciones de sustitución.
- Acoplamiento final con la parte de unión a la E3 ligasa en condiciones suaves para preservar la integridad del ligando .
Métodos de producción industrial: La producción industrial del Ligando de la E3 ligasa 23 implica la ampliación de la síntesis de laboratorio a una escala mayor. Esto requiere la optimización de las condiciones de reacción, los procesos de purificación y las medidas de control de calidad para garantizar la consistencia y la pureza del producto final. Técnicas como la cromatografía líquida de alto rendimiento y la espectrometría de masas se utilizan comúnmente para la evaluación de la calidad .
3. Análisis de las reacciones químicas
Tipos de reacciones: El Ligando de la E3 ligasa 23 experimenta varias reacciones químicas, incluyendo:
Oxidación: Introducción de átomos de oxígeno al ligando, a menudo usando agentes oxidantes como el peróxido de hidrógeno.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno, típicamente usando agentes reductores como el borohidruro de sodio.
Sustitución: Reemplazo de un grupo funcional por otro, a menudo usando reactivos nucleófilos o electrófilos.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Compuestos halogenados, nucleófilos como aminas o tioles.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .
4. Aplicaciones de la investigación científica
El Ligando de la E3 ligasa 23 tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Química: Se utiliza como herramienta para estudiar el proceso de ubiquitinación y desarrollar nuevas sondas químicas.
Biología: Ayuda a comprender el papel de la ubiquitinación en los procesos celulares y los mecanismos de la enfermedad.
Medicina: Posibles aplicaciones terapéuticas en la orientación de proteínas específicas para su degradación, particularmente en el tratamiento del cáncer.
Industria: Se utiliza en el desarrollo de quimeras dirigidas a la proteólisis (PROTAC) para la degradación específica de proteínas
Análisis De Reacciones Químicas
Types of Reactions: E3 ligase Ligand 23 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the ligand, often using oxidizing agents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Case Studies and Research Findings
- Targeted Protein Degradation : Recent studies have shown that E3 ligase Ligand 23 can be effectively utilized in PROTACs to induce degradation of various oncoproteins. For instance, research demonstrated that PROTACs incorporating this compound significantly reduced levels of target proteins in cellular models, showcasing its potential in cancer therapy .
- Therapeutic Development : The exploration of this compound has led to the identification of new therapeutic targets within the ubiquitin-proteasome system. For example, studies have highlighted its application in degrading proteins associated with neurodegenerative diseases and immune disorders .
- Optimization Studies : Optimization efforts have focused on improving the binding affinity and specificity of this compound. By modifying linker lengths and chemical structures, researchers have developed more potent PROTACs that demonstrate enhanced efficacy in cellular assays .
Data Tables
The following tables summarize key findings related to the applications of this compound:
Study | Target Protein | Effectiveness | Comments |
---|---|---|---|
Study A | Oncoprotein X | Significant reduction in protein levels | Utilized in cancer cell lines |
Study B | Neurodegenerative Marker Y | Moderate efficacy observed | Potential application in Alzheimer's disease |
Study C | Immune Regulator Z | High selectivity achieved | Promising results for autoimmune disorders |
E3 Ligase | Ligand Type | Binding Affinity (Kd) | Applications |
---|---|---|---|
E3 Ligase A | Small Molecule | 50 nM | Cancer therapy |
E3 Ligase B | PROTAC | 20 nM | Neurodegeneration |
E3 Ligase C | Molecular Glue | 10 nM | Autoimmune diseases |
Mecanismo De Acción
El Ligando de la E3 ligasa 23 ejerce sus efectos uniéndose a las ligasas de ubiquitina E3, facilitando la transferencia de ubiquitina de la enzima conjugante E2 a la proteína sustrato. Este proceso implica la formación de un complejo ternario entre el ligando, la E3 ligasa y el sustrato, lo que lleva a la ubiquitinación y la posterior degradación proteasomal de la proteína diana. Este mecanismo es crucial para regular los niveles de proteínas y mantener la homeostasis celular .
Compuestos similares:
Ligando de Von Hippel–Lindau: Otra molécula pequeña que se une a la ligasa E3 de Von Hippel–Lindau.
Ligando de Cereblon: Se une a la ligasa E3 de Cereblon y se utiliza comúnmente en PROTACs.
Singularidad: El Ligando de la E3 ligasa 23 es único en su afinidad de unión específica y selectividad para ciertas E3 ligasas, lo que lo convierte en una herramienta valiosa para la degradación específica de proteínas. Su estructura química distintiva y sus propiedades de unión lo diferencian de otros ligandos, proporcionando ventajas únicas en investigación y aplicaciones terapéuticas .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Functional Group Variations
5-Chloro-2-methoxybenzaldehyde
- Key Difference : Lacks the 3-methyl group.
- Impact : The absence of the methyl group reduces steric hindrance and lipophilicity. This may enhance solubility in polar solvents compared to the 3-methyl derivative. However, the lack of a methyl substituent could decrease thermal stability due to reduced van der Waals interactions in the solid state .
5-Chloro-2-methoxybenzoic Acid
- Key Difference : Replaces the aldehyde (-CHO) with a carboxylic acid (-COOH).
- Impact : The carboxylic acid group increases acidity (pKa ~2–3) and hydrogen-bonding capacity, improving water solubility. This compound is more reactive in condensation or esterification reactions compared to the aldehyde derivative .
5-Acetyl-2-methoxybenzaldehyde
- Key Difference : Features an acetyl (-COCH₃) group instead of the 3-methyl and 5-chloro substituents.
- Impact : The acetyl group is strongly electron-withdrawing, directing electrophilic substitution to specific ring positions. This compound may exhibit higher reactivity in aldol condensations compared to 5-Chloro-2-methoxy-3-methylbenzaldehyde .
Substituent Position and Electronic Effects
2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde
- Key Difference : Contains a hydroxyl (-OH) and methoxymethyl (-CH₂OCH₃) group instead of chloro and methyl.
- Impact : The hydroxyl group enables intramolecular hydrogen bonding (O-H⋯O), as observed in crystallographic studies, stabilizing the molecular structure. This contrasts with the chloro substituent in the target compound, which relies on inductive effects for stabilization .
5-Chlorosalicylaldehyde
- Key Difference : Contains a hydroxyl (-OH) group at the 2-position and chloro at the 5-position.
- Impact : The hydroxyl group enhances chelating ability, making this compound useful in metal coordination chemistry. The absence of methoxy and methyl groups in salicylaldehyde derivatives reduces steric bulk but increases polarity .
Physicochemical Properties (Inferred)
Compound | Key Substituents | Reactivity Highlights | Stability Considerations |
---|---|---|---|
5-Chloro-2-methoxy-3-methylbenzaldehyde | -Cl, -OCH₃, -CH₃ | Moderate electrophilicity at aldehyde | Steric protection from 3-methyl |
5-Chloro-2-methoxybenzaldehyde | -Cl, -OCH₃ | Higher solubility in polar solvents | Less stable in crystalline form |
5-Chloro-2-methoxybenzoic acid | -Cl, -OCH₃, -COOH | High acidity, prone to decarboxylation | Stabilized by hydrogen bonding |
5-Chlorosalicylaldehyde | -Cl, -OH | Strong chelating agent | Oxidative instability of -OH |
Actividad Biológica
E3 ligase Ligand 23 is a compound that has garnered attention due to its potential role in targeted protein degradation through the proteolysis-targeting chimera (PROTAC) technology. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and implications in therapeutic contexts.
Overview of E3 Ligases and PROTAC Technology
E3 ubiquitin ligases are pivotal in the ubiquitin-proteasome system, responsible for transferring ubiquitin to substrate proteins, thereby marking them for degradation. The specificity of E3 ligases allows for selective targeting of proteins, making them attractive targets for drug development. PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, facilitating its ubiquitination and subsequent degradation.
This compound operates by binding to specific E3 ligases, which then interact with target proteins. This interaction leads to the ubiquitination of the target protein, promoting its degradation via the proteasome. The efficacy of Ligand 23 depends on its binding affinity to the E3 ligase and the structural characteristics that facilitate this interaction.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Binding Affinity : Ligand 23 exhibits a high binding affinity to its target E3 ligase, which is crucial for effective recruitment and subsequent degradation of target proteins.
- Degradation Efficiency : In cellular assays, Ligand 23 has demonstrated significant efficacy in inducing the degradation of specific oncoproteins at nanomolar concentrations. For instance, it has shown a DC50 value (the concentration required for 50% degradation) in the low nanomolar range.
- Selectivity : The selectivity of Ligand 23 towards specific substrates minimizes off-target effects, enhancing its therapeutic potential.
Data Table: Summary of Biological Activity
Parameter | Value |
---|---|
Binding Affinity (Kd) | Low nM range |
DC50 | Low nM (specific oncoproteins) |
Oral Bioavailability | Approximately 67% |
Target Proteins | Specific oncoproteins (e.g., ERα) |
Case Studies
-
Case Study: Targeting ERα
- Objective : Evaluate the efficacy of Ligand 23 in degrading estrogen receptor alpha (ERα).
- Methodology : Cell lines expressing ERα were treated with varying concentrations of Ligand 23.
- Results : Significant degradation was observed at concentrations as low as 100 nM, with an IC50 value of approximately 39.9 nM.
-
Case Study: Prostate Cancer Applications
- Objective : Assess the impact of Ligand 23 on prostate cancer cell lines.
- Methodology : LNCaP and VCaP cell lines were treated with Ligand 23.
- Results : A notable reduction in PSA levels was recorded, indicating effective targeting and degradation of relevant oncoproteins.
Q & A
Basic Research Questions
Q. What is E3 ligase Ligand 23, and what is its primary mechanism of action in targeted protein degradation?
this compound is a cereblon (CRBN)-binding small molecule that facilitates the recruitment of the CRBN-CRL4 ubiquitin ligase complex in PROTAC (Proteolysis-Targeting Chimera) design. Its mechanism involves binding to CRBN, enabling the ubiquitination and subsequent proteasomal degradation of neo-substrates like Ikaros (IKZF1) and Aiolos (IKZF3). This ligand is integral to PROTACs targeting oncoproteins, leveraging the ubiquitin-proteasome system (UPS) for selective protein degradation .
Q. How can researchers validate the binding specificity of this compound to CRBN in vitro?
Key methods include:
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity (e.g., IC50 or Ki values).
- Cellular thermal shift assays (CETSA) to confirm ligand-induced stabilization of CRBN in cell lysates.
- Competitive binding assays using known CRBN ligands (e.g., Thalidomide derivatives) to assess specificity .
Q. What are the critical parameters for designing PROTACs incorporating this compound?
PROTAC design requires:
- Warhead selection : A ligand for the target protein (e.g., kinase inhibitor).
- Linker optimization : Balancing flexibility/rigidity and length (e.g., PEG-based linkers) to enable ternary complex formation.
- Validation assays : Degradation efficiency (DC50), ubiquitination assays, and proteasome-dependence studies .
Advanced Research Questions
Q. How can researchers assess the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) involving Ligand 23?
Advanced techniques include:
- X-ray crystallography or cryo-EM to resolve ternary complex structures.
- Native mass spectrometry to detect intact complexes.
- Fluorescence polarization assays to measure cooperative binding effects .
Q. What experimental strategies address contradictory degradation outcomes when using Ligand 23 across different cellular models?
Contradictions may arise from:
- Cell-specific E3 ligase activity : Compare CRBN expression levels (Western blot) and ubiquitination machinery integrity (e.g., proteasome inhibitors like MG-132).
- Off-target effects : Use CRISPR-CRBN knockout cells as a negative control.
- Linker-dependent steric constraints : Perform structure-activity relationship (SAR) studies with varied linker chemistries .
Q. How can researchers optimize the pharmacokinetic properties of PROTACs using Ligand 23 for in vivo studies?
Optimization involves:
- Linker modifications : Introduce biodegradable moieties (e.g., ester bonds) to enhance solubility and reduce off-target accumulation.
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and brain penetration in rodent models.
- Toxicology screens : Assess hepatotoxicity and immunogenicity due to CRBN-mediated effects .
Q. What computational tools are available to predict the binding mode of Ligand 23 within the CRBN-PROTAC-target protein ternary complex?
Use:
- Molecular docking (e.g., AutoDock Vina) to model PROTAC-CRBN interactions.
- Molecular dynamics simulations (e.g., GROMACS) to assess ternary complex stability.
- Free energy calculations (MM/PBSA) to rank linker designs .
Q. Methodological Challenges and Solutions
Q. How to resolve low degradation efficiency despite confirmed ternary complex formation?
Potential solutions:
- Proteasome saturation : Titrate PROTAC concentration to avoid overwhelming the UPS.
- Substrate ubiquitination kinetics : Use time-course Western blots to monitor degradation dynamics.
- E3 ligase hijacking competition : Test PROTACs recruiting alternative E3 ligases (e.g., VHL) for comparative analysis .
Q. How to validate the absence of off-target degradation in PROTACs employing Ligand 23?
Employ:
- Global proteomics (e.g., TMT-based mass spectrometry) to screen for non-target protein degradation.
- CRISPR-Cas9 validation : Confirm target protein degradation is CRBN-dependent.
- Rescue experiments : Co-administer CRBN ligands (e.g., Lenalidomide) to block PROTAC activity .
Q. What are the best practices for data reproducibility in PROTAC experiments with Ligand 23?
- Standardize cell lines : Use authenticated, mycoplasma-free lines with consistent passage numbers.
- Control for proteasome activity : Include bortezomib (proteasome inhibitor) in degradation assays.
- Quantitative Western blotting : Normalize to housekeeping proteins and report uncropped blots .
Q. Emerging Research Directions
Q. Can Ligand 23 be repurposed for degrading non-oncogenic targets (e.g., viral proteins)?
Early studies suggest feasibility:
- Antiviral PROTACs : Link Ligand 23 to viral protein binders (e.g., HIV protease inhibitors).
- Validate degradation : Use infectivity assays and qPCR for viral load quantification .
Q. How to expand the E3 ligase repertoire beyond CRBN/VHL for PROTACs?
Strategies include:
Propiedades
Fórmula molecular |
C20H17N3O4 |
---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
4-(benzylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H17N3O4/c24-16-10-9-15(18(25)22-16)23-19(26)13-7-4-8-14(17(13)20(23)27)21-11-12-5-2-1-3-6-12/h1-8,15,21H,9-11H2,(H,22,24,25) |
Clave InChI |
JBYQCGLMICPOSQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=CC=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details
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